REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].[CH:7](OC)(OC)[O:8]C.[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>CO>[CH3:14][O:3][C:2]([CH:4]1[CH2:6][CH2:5]1)([O:8][CH3:7])[CH3:1] |f:3.4|
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1CC1
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then, under reduced pressure, the methanol was first distilled off (at about 400 mbar) and, finally (at about 250 mbar)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |